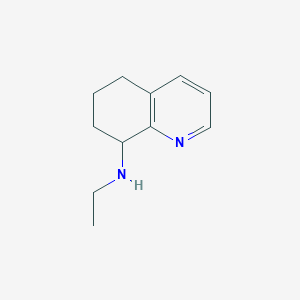

N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine

Overview

Description

“N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine” is a chemical compound with the CAS Number: 878025-41-3 . It has a molecular weight of 176.26 . It is in liquid form .

Synthesis Analysis

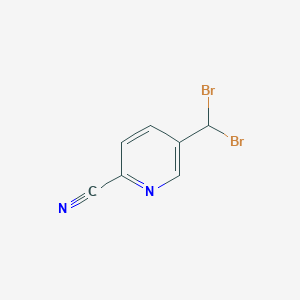

A novel two-step synthesis of 5,6,7,8-tetrahydroquinolin-8-ylamine, involving regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime reduction, is described . Oxime hydrolysis affords 6,7-dihydro-5H-quinolin-8-one .Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C11H16N2/c1-2-12-10-7-3-5-9-6-4-8-13-11(9)10/h4,6,8,10,12H,2-3,5,7H2,1H3 . The key for this InChI Code is NKBKRVWPGIIUGY-UHFFFAOYSA-N .Chemical Reactions Analysis

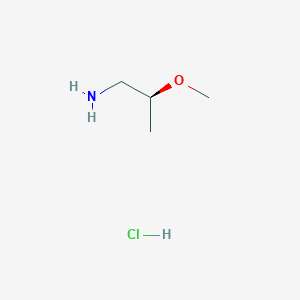

Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY (L1), or the 2-methyl substituted analogue Me-CAMPY (L2) were employed as novel ligands in Cp* metal complexes for the ATH of a series of substituted dihydroisoquinolines (DHIQs), known for being key intermediates in the synthesis of biologically active alkaloids .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 176.26 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Analogs as Antinociceptive Agents

A study by Dukat et al. (2004) explored amine-substituted 8-amino-5,6,7,8-tetrahydroisoquinolines as analogs of the nicotinic cholinergic 3-(aminomethyl)pyridines. While they did not bind at nicotinic acetylcholine (nACh) receptors, the N-ethyl-N-methyl analog was equipotent with nicotine in rodent antinociception tests, despite an unknown mechanism of action (Dukat et al., 2004).

Regioselective Displacement Reactions

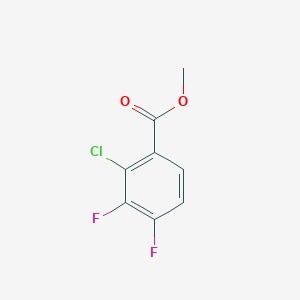

Shibamori et al. (1990) investigated the regioselective displacement reactions of a related compound, ethyl 1-cyclopropyl-5,6,7,8-tetrafluoro-4(1H)-oxoquinoline-3-carboxylate, with amine nucleophiles. The study's focus was on achieving selective nucleophilic displacement at specific positions, which has implications in the synthesis of various fluoroquinolones (Shibamori et al., 1990).

Enzymatic Kinetic Resolution

Crawford et al. (2007) described a spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline using Candida antarctica Lipase B. This process led to the isolation of an R-acetamide from the racemic amine, demonstrating the potential for enzymatic resolution in the synthesis of chiral compounds (Crawford et al., 2007).

Antibiotic Compounds from Janibacter limosus

Asolkar et al. (2004) identified a tetrahydroquinoline derivative, helquinoline, from cultures of Janibacter limosus. This compound showed significant biological activity against bacteria and fungi, highlighting the potential of tetrahydroquinoline derivatives in antibiotic development (Asolkar et al., 2004).

Synthesis in Ionic Liquid

Wan et al. (2011) reported the synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles in a basic ionic liquid. This method, involving a four-component reaction, demonstrates the utility of ionic liquids in the efficient synthesis of complex molecules (Wan et al., 2011).

Safety and Hazards

Properties

IUPAC Name |

N-ethyl-5,6,7,8-tetrahydroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-12-10-7-3-5-9-6-4-8-13-11(9)10/h4,6,8,10,12H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBKRVWPGIIUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-N-cyclobutyl-C-phenyl-methanesulfonamide](/img/structure/B1429469.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride](/img/structure/B1429470.png)

![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide](/img/structure/B1429475.png)

![2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429479.png)

![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1429489.png)